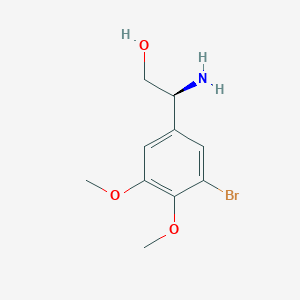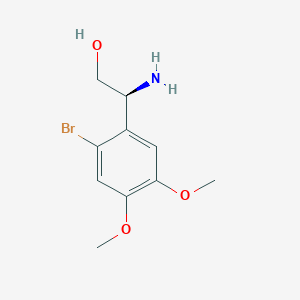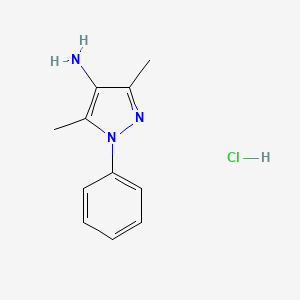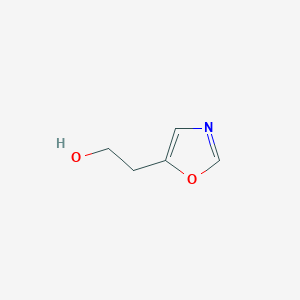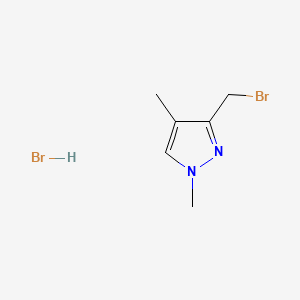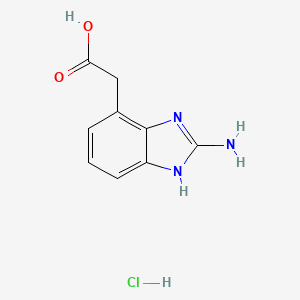
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride typically involves the reaction of 2-aminobenzimidazole with chloroacetic acid in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
2-aminobenzimidazole+chloroacetic acid→2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid
The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-aminobenzimidazole: A precursor in the synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride.
Benzimidazole derivatives:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10ClN3O2 |
|---|---|
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
2-(2-amino-1H-benzimidazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-9-11-6-3-1-2-5(4-7(13)14)8(6)12-9;/h1-3H,4H2,(H,13,14)(H3,10,11,12);1H |
Clave InChI |
YPOBZXIPHLXVKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=N2)N)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


